molecular formula C21H27FOSi B8252156 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Cat. No.: B8252156
M. Wt: 342.5 g/mol
InChI Key: DOHYFSCMTDZXIL-UHFFFAOYSA-N
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Description

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is an organic compound that contains fluorine, silicon, and hydroxyl functional groups. It is known for its unique structural features, which make it a valuable intermediate in organic synthesis and various chemical research applications .

Preparation Methods

The synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol typically involves the introduction of fluorine, silicon, and ethynyl groups onto a naphthalenediol scaffold. The synthetic route may include the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions vary based on the specific reaction and conditions employed.

Scientific Research Applications

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine and ethynyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol include:

The uniqueness of this compound lies in its specific combination of fluorine, silicon, and ethynyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FOSi/c1-14(2)24(15(3)4,16(5)6)13-12-18-19(22)11-10-17-8-7-9-20(23)21(17)18/h7-11,14-16,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHYFSCMTDZXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC2=C1C(=CC=C2)O)F)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FOSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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